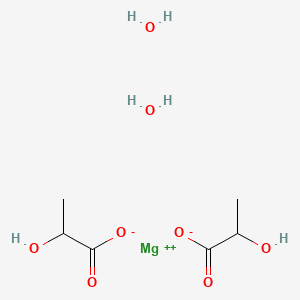

Magnesium lactate dihydrate

Übersicht

Beschreibung

Magnesium lactate dihydrate is a chemical compound with the formula C6H10MgO6·2H2O. It is the magnesium salt of lactic acid and is commonly used as a mineral supplement to prevent and treat low levels of magnesium in the blood. This compound is also used as a food additive and acidity regulator .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Magnesium lactate dihydrate can be synthesized by reacting magnesium carbonate or magnesium hydroxide with lactic acid. The reaction typically occurs in an aqueous solution and results in the formation of magnesium lactate, which can then be crystallized to obtain the dihydrate form .

Industrial Production Methods: In industrial settings, this compound is produced by neutralizing lactic acid with magnesium oxide or magnesium carbonate. The reaction mixture is then concentrated and crystallized to yield the dihydrate form. The process involves careful control of temperature and pH to ensure high purity and yield .

Types of Reactions:

Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to the stability of the lactate ion.

Substitution Reactions: It can participate in substitution reactions where the lactate ion is replaced by other anions in the presence of strong acids or bases.

Complexation Reactions: this compound can form complexes with various ligands, such as ethylenediaminetetraacetic acid (EDTA), which is used in titration methods to determine magnesium content.

Common Reagents and Conditions:

Acids: Strong acids like hydrochloric acid can be used to protonate the lactate ion, leading to the formation of lactic acid and magnesium chloride.

Bases: Strong bases like sodium hydroxide can deprotonate lactic acid, forming lactate ions and water.

Major Products Formed:

Magnesium Chloride: Formed when magnesium lactate reacts with hydrochloric acid.

Lactic Acid: Formed when the lactate ion is protonated by strong acids.

Wissenschaftliche Forschungsanwendungen

Magnesium lactate dihydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a standard in titration methods.

Biology: Studied for its role in cellular metabolism and enzyme function.

Industry: Employed as a food additive and acidity regulator in the food and beverage industry.

Wirkmechanismus

Magnesium lactate dihydrate exerts its effects by providing magnesium ions, which are essential cofactors in numerous enzymatic reactions in the body. Magnesium plays a crucial role in protein synthesis, carbohydrate metabolism, and neuromuscular function. It also influences the activity of the sodium/potassium-transporting ATPase enzyme, which is vital for maintaining cellular ion balance .

Vergleich Mit ähnlichen Verbindungen

Magnesium Oxide: Commonly used as a dietary supplement but has lower bioavailability compared to magnesium lactate dihydrate.

Magnesium Citrate: Known for its high bioavailability and is often used to treat constipation.

Magnesium Glycinate: Well-tolerated and causes minimal digestive side effects, making it suitable for individuals requiring higher doses of magnesium

Uniqueness of this compound: this compound is unique due to its high bioavailability and ease of absorption in the digestive system. It is particularly effective in treating magnesium deficiency without causing significant gastrointestinal side effects, making it a preferred choice for long-term supplementation .

Biologische Aktivität

Magnesium lactate dihydrate (MLD), a compound formed by the reaction of magnesium with lactic acid, has garnered attention for its biological activity and potential health benefits. This article delves into its pharmacokinetics, physiological roles, and applications in nutrition and supplementation.

- Chemical Formula : Mg(C₃H₅O₃)₂·2H₂O

- Molecular Weight : 238.5 g/mol

- CAS Number : 18917-93-6

MLD is characterized by its high solubility in water (approximately 84 g/L), making it an effective source of magnesium in various formulations .

Pharmacokinetics

A study aimed at assessing the bioavailability of this compound compared to other magnesium salts revealed significant findings:

- Study Design : A randomized, open-label, three-period crossover trial involving healthy adults.

- Dosage : Participants received 20 mEq of magnesium lactate under fasting and fed conditions, alongside an intravenous magnesium sulfate control.

Results Summary

| Condition | Serum Bioavailability (%) | Urinary Excretion (%) |

|---|---|---|

| Fasted | 20.26 | 38.11 |

| Fed | 12.49 | 40.99 |

The study concluded that MLD has reasonable bioavailability, with higher urinary excretion under fasting conditions, indicating effective absorption and renal handling .

Physiological Role

Magnesium plays a crucial role in numerous biological processes:

- Neuromuscular Function : It regulates muscle contractions and nerve impulses.

- Energy Metabolism : Magnesium is essential for converting blood sugar into energy.

- Calcium and Vitamin C Metabolism : It aids in the metabolism of these critical nutrients .

Applications in Nutrition

Due to its high bioavailability and neutral taste, MLD is widely used as a dietary supplement in various forms:

- Food Fortification : MLD is used in sports drinks, infant formulas, and dietary supplements due to its mineral content and solubility .

- Pharmaceutical Preparations : It is included in formulations targeting hypomagnesemia and other deficiencies.

Case Studies on Athletic Performance

Research investigating the effects of this compound on athletic performance has produced mixed results. One study involving competitive cyclists assessed the impact of MLD on a 20-km time trial:

- Participants : Nine cyclists with varying fitness levels.

- Findings : No significant differences were found between trials using MLD and placebo regarding time, mean power output, or heart rate. However, perceived exertion was lower during MLD trials compared to placebo .

This suggests that while MLD may not enhance performance metrics significantly, it could influence perceived exertion positively.

Eigenschaften

IUPAC Name |

magnesium;2-hydroxypropanoate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Mg.2H2O/c2*1-2(4)3(5)6;;;/h2*2,4H,1H3,(H,5,6);;2*1H2/q;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHMINBVGAHXNS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14MgO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873134 | |

| Record name | Magnesium, diaquabis[(2S)-2-(hydroxy-κappaO)propanoato-κappaO]-, (OC-6-13) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179308-96-4, 215665-00-2 | |

| Record name | Magnesium lactate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179308964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, diaquabis[(2S)-2-(hydroxy-κappaO)propanoato-κappaO]-, (OC-6-13) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAGNESIUM LACTATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRT310VU4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.